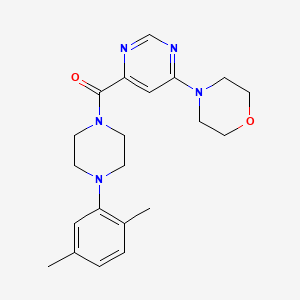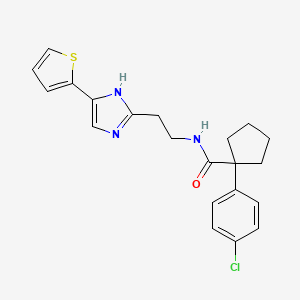
2-(Cyclopentylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopentylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone is a chemical compound with a complex structure that lends itself to a variety of potential applications in scientific research and industry. Its unique combination of functional groups suggests that it can interact in multiple ways with biological systems, making it an interesting target for synthetic chemists and pharmacologists alike.
Vorbereitungsmethoden
Synthetic routes and reaction conditions: The synthesis of 2-(Cyclopentylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone typically involves multi-step organic synthesis
Industrial production methods: Industrial production would likely involve large-scale batch synthesis in reactors, optimizing yields and purity via advanced techniques such as crystallization, chromatography, and high-performance liquid chromatography (HPLC). Safety and efficiency are crucial, given the potential complexity and reactivity of the intermediates involved.
Analyse Chemischer Reaktionen
Types of reactions: The compound can undergo various chemical reactions, including:
Oxidation: This might involve converting sulfur-containing groups to sulfoxides or sulfones.
Reduction: Reduction reactions could potentially modify the pyrimidinyl ring or other reducible groups.
Substitution: Nucleophilic or electrophilic substitution can occur at various positions within the compound.
Common reagents and conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions vary but often require solvents like dichloromethane, and may involve temperatures ranging from room temperature to reflux conditions.
Major products formed: Products of these reactions would depend on the specific transformation targeted, but could include oxidized derivatives or substituted analogs with altered biological activity or chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: As a probe to study interactions within biological systems or as a building block in drug discovery.
Medicine: Investigated for potential therapeutic effects, such as targeting specific enzymes or receptors.
Industry: Could be used in the development of novel materials or chemical processes.
Wirkmechanismus
The compound’s mechanism of action would involve its interaction with biological targets such as enzymes or receptors. The molecular pathways involved may include modulation of signaling pathways, inhibition of enzymatic activity, or binding to specific proteins or nucleic acids, altering their function or expression.
Vergleich Mit ähnlichen Verbindungen
Compared to similar compounds, 2-(Cyclopentylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone is unique due to its combination of cyclopentylthio, fluoropyrimidinyl, and pyrrolidinyl groups.
Similar compounds: Examples include:
1-(3-(6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone.
2-(Cyclopentylthio)-1-(pyrrolidin-1-yl)ethanone.
Compounds with similar pyrimidinyl or pyrrolidinyl moieties but different substituents.
This article should give you a detailed overview of the compound, its synthesis, reactivity, and potential applications. Let me know what you think or if there's anything else you'd like to dive into!
Eigenschaften
IUPAC Name |
2-cyclopentylsulfanyl-1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O2S/c1-2-14-16(18)17(20-11-19-14)23-12-7-8-21(9-12)15(22)10-24-13-5-3-4-6-13/h11-13H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMWGRLCZDLPHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CSC3CCCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 2-[[5-[(3-methoxycarbonyl-4,5-dimethylthiophen-2-yl)amino]-5-oxopentanoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2539044.png)



![Methyl 3-((4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2539053.png)



![N4-(benzo[d][1,3]dioxol-5-yl)-5-nitropyrimidine-4,6-diamine](/img/structure/B2539059.png)

![N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2539063.png)
![2-[(1-Methylpiperidin-3-yl)methoxy]-4-(trifluoromethyl)pyrimidine](/img/structure/B2539064.png)
![5-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-1,3-benzodiazole](/img/structure/B2539065.png)
![Ethyl 5-(2-(4-chlorophenoxy)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2539067.png)
